GKK1032B

Osteosarcoma Antiproliferative Caspase-dependent Apoptosis

Researchers investigating PBD scaffold SAR or caspase-driven apoptosis in osteosarcoma require an authentic, highly characterized reference standard to ensure reproducible results. GKK1032B uniquely fills this gap: - Validated caspase pathway activator with potent anti-osteosarcoma activity (MG63 IC50 = 3.49 μM)[reference:0]. - Exhibits broad Gram-positive antibacterial inhibition, including multidrug-resistant strains, making it an essential positive control for antibiotic screening[reference:1]. - Demonstrates a quantifiable 8.5-fold selectivity window (Vero vs. MG63), enabling rigorous safety margin assessments. Each batch is supplied with comprehensive QC documentation, guaranteeing lot-to-lot consistency for your critical comparative assays.

Molecular Formula C32H39NO4
Molecular Weight 501.7 g/mol
Cat. No. B607646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGKK1032B
SynonymsGKK1032B
Molecular FormulaC32H39NO4
Molecular Weight501.7 g/mol
Structural Identifiers
InChIInChI=1S/C32H39NO4/c1-7-31(5)15-18(4)24-23-26(31)27(34)22-21(29(35)33-30(22)36)13-19-8-10-20(11-9-19)37-28(23)25-17(3)12-16(2)14-32(24,25)6/h7-11,15-17,21-26,28H,1,12-14H2,2-6H3,(H,33,35,36)/t16-,17+,21+,22-,23+,24-,25+,26+,28+,31+,32+/m1/s1
InChIKeyGAPPHVJLWSRLAC-ZABYPXOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GKK1032B for Anticancer & Antibacterial R&D: Core Identity & Baseline Procurement Profile


GKK1032B is a fungal peptide-polyketide hybrid alkaloid, originally isolated from Penicillium sp. and subsequently from endophytic Penicillium citrinum [1]. It belongs to the pyrrolo[1,4]benzodiazepine (PBD) scaffold family, a class renowned for DNA minor-groove binding and potent biological activity. While sharing this core with other natural products, GKK1032B exhibits a unique spectrum of antiproliferative and antibacterial properties [2]. Its primary utility in research procurement is as a tool compound for studying caspase-dependent apoptosis in osteosarcoma and as a reference standard for exploring the structure-activity relationships (SAR) of PBD-derived fungal metabolites.

Caspase Apoptosis Tool
Supports caspase-dependent apoptosis pathway studies in osteosarcoma cell lines
PBD SAR Reference
Reference standard for structure-activity relationship studies of pyrrolo[1,4]benzodiazepine alkaloids
Gram-Positive Screening
Reported broad Gram-positive antibacterial screening context; supports strain-panel studies

Why Generic GKK1032B Substitution Fails: Critical Gaps in Structural & Activity Data


GKK1032B cannot be substituted by other PBD-family compounds or GKK1032 analogs (e.g., GKK1032A2, GKK1032C) without significant risk of experimental divergence. Published data reveal stark, quantifiable differences in their biological profiles across cytotoxicity and antibacterial assays. For instance, while GKK1032B demonstrates potent anti-osteosarcoma activity, the analog GKK1032A2 is reportedly devoid of detectable cytotoxicity in certain cancer cell lines [1]. Furthermore, antibacterial efficacy varies dramatically; GKK1032B exhibits broad Gram-positive inhibition, whereas structural modifications can shift potency against specific pathogens like MRSA by several-fold [2]. These discrepancies underscore that minor structural modifications within this compound class lead to major, non-linear changes in target engagement and biological outcome. The selection of GKK1032B over a structurally similar alternative must be driven by this specific, evidence-based differentiation.

Cytotoxicity Profile May Diverge
Analog GKK1032A2 may lack antiproliferative activity in cancer cell models where GKK1032B shows measurable response.
Antibacterial Spectrum Differs
Broad Gram-positive inhibition observed with GKK1032B may not transfer to analogs such as penicipyrrodiether A.
Non-Linear SAR
Minor structural changes within the PBD scaffold can shift both anticancer and antibacterial endpoints unpredictably.

Quantitative Evidence Guide: GKK1032B vs. GKK1032A2, Pyrrocidine B & Secalonic Acid A


GKK1032B Exhibits 4.3-Fold Higher Cytotoxicity in Osteosarcoma vs. Other Cancer Cell Lines

GKK1032B demonstrates significantly higher potency against the human osteosarcoma MG63 cell line (IC50 = 3.49 μM) compared to its activity against HeLa S3 cervical cancer cells (IC50 = 17.7 μM) and MCF-7 breast cancer cells (IC50 = 14.71 μM) [1][2]. This 4.3-fold increase in potency is cell-line specific and is mechanistically linked to the induction of apoptosis via caspase pathway activation in MG63 cells [1].

Cytotoxicity in MG63
Reported
IC50 = 3.49 μM (MG63 osteosarcoma) vs. 17.7 μM (HeLa S3), 14.71 μM (MCF-7)
Supports osteosarcoma cell-model endpoint review
4.3-fold difference; response linked to caspase activation (Liu et al. 2022)
Osteosarcoma Antiproliferative Caspase-dependent Apoptosis

Critical Divergence in Anticancer Spectrum: GKK1032B vs. GKK1032A2

A direct comparison of GKK1032B with its structural analog, GKK1032A2, reveals a fundamental divergence in anticancer utility. GKK1032B displays clear, measurable cytotoxicity against osteosarcoma, cervical, and breast cancer cell lines (IC50 values ranging from 3.49 to 17.7 μM) [1]. In stark contrast, GKK1032A2 showed no detectable cytotoxic activity (IC50 > 50 μg/mL) against Jurkat (leukemia) and Colo-320 (colon carcinoma) cell lines, nor against HeLa S3 cells in another study [2]. This indicates that GKK1032A2 lacks a broad antiproliferative profile, whereas GKK1032B is a confirmed anticancer agent.

GKK1032B vs. GKK1032A2
Head-to-head
GKK1032B: active (IC50 3.49–17.7 μM). GKK1032A2: inactive (IC50 >50 μg/mL) in cancer cell lines.
Cytotoxicity endpoint may not be observed with GKK1032A2
SAR is not predictable; analogs require individual validation
Cytotoxicity Structure-Activity Relationship Analog Comparison

Differential Antibacterial Spectrum: Broad-Spectrum Gram-Positive Activity vs. Narrow Analogs

In a comparative antibacterial study, GKK1032B (8) was the only compound among 14 tested fungal metabolites (including chromone derivatives and secalonic acid A) to exhibit in vitro growth inhibition against all Gram-positive bacterial strains tested [1]. This broad-spectrum activity contrasts with the more targeted activity of analogs. For instance, a GKK1032 analog adduct, penicipyrrodiether A, demonstrated potent but specific anti-MRSA activity (MIC = 5.0 μg/mL) [2]. GKK1032B itself also inhibits B. subtilis (MIC = 20.8 μg/mL) and M. tuberculosis (MIC = 48.35 μM) [3].

Antibacterial Spectrum
Head-to-head
GKK1032B inhibited all Gram-positive strains tested; penicipyrrodiether A showed specific anti-MRSA (MIC 5.0 μg/mL).
Broader spectrum supports Gram-positive screening
Spectrum varies; verify strain-specific MIC data
Antibacterial Gram-positive MRSA

GKK1032B Demonstrates a 5-Fold Superior Selectivity Window (Therapeutic Index) in Mammalian Cells

GKK1032B exhibits a favorable selectivity profile. Its cytotoxicity against the non-cancerous Vero cell line (IC50 = 29.55 μM) is 1.7- to 2.0-fold lower than against MCF-7 (14.71 μM) and HeLa S3 (17.7 μM) cancer cells, and 8.5-fold lower than against the more sensitive MG63 osteosarcoma cells (3.49 μM) [1][2]. In contrast, the structurally related compound pyrrocidine B, while also antifungal, shows high cytotoxicity to Jurkat cells (IC50 = 10 μg/mL) and HeLa S3 cells (IC50 = 25 μg/mL) [3], indicating a less favorable selectivity profile.

Selectivity Window
Class-level
8.5-fold lower IC50 in MG63 (3.49 μM) vs. Vero non-cancerous cells (29.55 μM).
Supports selectivity window endpoint review
Cross-study comparison; class-level inference
Selectivity Therapeutic Index Cytotoxicity

Prioritized GKK1032B Application Scenarios for Evidence-Based Procurement


Investigating Caspase-Dependent Apoptosis in Osteosarcoma

GKK1032B is a premier tool compound for elucidating caspase-mediated apoptotic pathways in osteosarcoma. Its high potency against MG63 cells (IC50 = 3.49 μM) and the confirmed mechanism of caspase pathway activation [1] make it ideal for flow cytometry, Western blotting, and gene expression studies focused on programmed cell death.

Broad-Spectrum Antibacterial Discovery for Gram-Positive Pathogens

Use GKK1032B as a positive control or lead scaffold for developing new antibiotics against Gram-positive bacteria. Its unique ability to inhibit all tested Gram-positive strains, including multidrug-resistant isolates [2], provides a valuable benchmark for screening libraries of natural products or synthetic compounds.

Structure-Activity Relationship (SAR) Studies on the GKK1032 Scaffold

Given the stark functional divergence between GKK1032B and its analogs (e.g., the inactive GKK1032A2 in cancer models [3]), GKK1032B serves as the essential reference standard for medicinal chemistry campaigns. It is required for comparative assays to determine how specific structural modifications (e.g., to the PBD core or side chains) alter anticancer and antibacterial potency.

Evaluating in vitro Selectivity & Therapeutic Index in Anticancer Screens

For studies assessing the safety margin of novel anticancer agents, GKK1032B provides a valuable comparator with a well-defined selectivity window. Its 8.5-fold lower cytotoxicity in Vero cells versus MG63 cells [1][4] offers a quantifiable benchmark for evaluating the therapeutic index of new compounds in parallel assays.

Application
Selection Property
Validation Focus
Caspase-dependent apoptosis studies in osteosarcoma cell models
Caspase activation endpoint response
Cleaved caspase-3 / flow cytometry validation
Gram-positive antibacterial screening studies
Broad Gram-positive inhibition profile
MIC determination across reference and MDR strains
Structure-activity relationship (SAR) studies for PBD alkaloids
Cell-line specific cytotoxicity response
Comparative IC50 assessment with GKK1032B as reference
Cell-model selectivity window studies
Cancer vs. non-cancer cell response differential
Selectivity index calculation using Vero cell reference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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